molecular formula C10H10BNO2 B11906161 (3-Aminonaphthalen-2-yl)boronic acid

(3-Aminonaphthalen-2-yl)boronic acid

Cat. No.: B11906161
M. Wt: 187.00 g/mol
InChI Key: DUMCJLOQCGZZBQ-UHFFFAOYSA-N
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Description

(3-Aminonaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. This compound is characterized by the presence of a boronic acid group attached to a naphthalene ring, which also contains an amino group. It is a versatile compound used in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminonaphthalen-2-yl)boronic acid typically involves the reaction of 3-aminonaphthalene with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester . The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-Aminonaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alcohols or diols in the presence of a catalyst.

Major Products:

Scientific Research Applications

(3-Aminonaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling reactions.

    (4-Aminophenyl)boronic acid: Similar structure but with an amino group on the phenyl ring instead of the naphthalene ring.

    (2-Naphthyl)boronic acid: Lacks the amino group but has a similar naphthalene structure.

Uniqueness: (3-Aminonaphthalen-2-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the naphthalene ring. This combination allows it to participate in a wider range of chemical reactions and makes it particularly useful in the synthesis of complex organic molecules .

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(3-aminonaphthalen-2-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H,12H2

InChI Key

DUMCJLOQCGZZBQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2C=C1N)(O)O

Origin of Product

United States

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